molecular formula C12H8O4 B14179286 3-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid CAS No. 861087-03-8

3-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid

Cat. No.: B14179286
CAS No.: 861087-03-8
M. Wt: 216.19 g/mol
InChI Key: LJXYHASNPBFIMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid is an organic compound belonging to the class of naphthoquinones. These compounds are characterized by a naphthohydroquinone moiety, which consists of a benzene ring linearly fused to a benzene-1,4-dione (quinone) structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-difluorovinyl ketones bearing an aryl group with a trimethylsilylating agent such as Me3SiOTf or Me3SiB(OTf)4 . This reaction is carried out under controlled conditions to ensure the formation of the desired dihydronaphthalene derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as flash silica gel column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as glutathione reductase, leading to oxidative stress in cells . The compound’s quinone moiety plays a crucial role in its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid is unique due to the presence of the methyl group at the 3-position, which influences its reactivity and potential applications. This structural feature distinguishes it from other naphthoquinone derivatives and contributes to its specific biological and chemical properties.

Properties

CAS No.

861087-03-8

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

IUPAC Name

3-methyl-1,4-dioxonaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H8O4/c1-6-9(12(15)16)11(14)8-5-3-2-4-7(8)10(6)13/h2-5H,1H3,(H,15,16)

InChI Key

LJXYHASNPBFIMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.